
Galanthamine methiodide
Übersicht
Beschreibung
Galanthamine is an alkaloid used in the treatment of Alzheimer's disease, primarily isolated from plants like daffodil, snowdrop, and summer snowflake . It is known for its ability to inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's symptoms . The compound has also been used in anaesthetics to reverse neuromuscular paralysis .
Synthesis Analysis
Several approaches have been developed for the synthesis of galanthamine. One method involves an enantioselective synthesis starting from isovanillin, using a Mitsunobu reaction, enyne ring-closing metathesis, Heck, and N-alkylation reactions to form the tetracyclic ring system . Another approach for the total synthesis of galanthamine utilizes a semipinacol rearrangement/desilyation/cyclization and Saegusa-Ito oxidation . Biomimetic synthesis strategies have also been employed, such as an intramolecular anodic aryl-phenol coupling and PIFA-mediated oxidative phenol coupling . Additionally, a novel synthesis involving the de novo construction of the aromatic C-ring has been reported .
Molecular Structure Analysis
The structural features of galanthamine have been extensively studied. It has been found that galanthamine exists as a mixture of axial and equatorial N-methyl isomers, with the tetrahydroazepine ring adopting a chair conformation . The molecule is characterized by its rigid structure, which is consistent in both the gas phase and the solid state .
Chemical Reactions Analysis
Galanthamine's chemical reactivity has been explored in the context of its synthesis. The molecule's rigid polycyclic core allows for a variety of chemical transformations, including oxidative phenol coupling and cyclization reactions . The synthesis of deuterium-labelled galanthamine also demonstrates the compound's amenability to selective demethylations and reductive aminations10.
Physical and Chemical Properties Analysis
The physical and chemical properties of galanthamine are influenced by its rigid molecular structure. The molecule's conformational preferences, such as the orientation of the N-methyl substituent and the hydroxyl and methoxy groups, have been elucidated through crystallographic database analysis and computational investigations . These structural characteristics are crucial for its biological activity and its interaction with acetylcholinesterase .
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Genetic Research
Galanthamine, primarily isolated from plants like Narcissus spp. and Galanthus spp., has been the focus of genetic research to understand its biosynthesis. A study by (Kilgore et al., 2014) identified a gene involved in the biosynthetic pathway of galanthamine, which is crucial for developing synthetic biology platforms for botanical medicines.
2. Analytical Methods for Quantification
Advancements in analytical methods, such as GC-MS, have been developed to quantify galanthamine in various plant sources, as reported by (Berkov et al., 2011). This method is essential for quality control in the pharmaceutical industry.
3. Ethnopharmacological History
The historical development and ethnopharmacological aspects of galanthamine, from its initial use in Eastern European countries to its modern application in Alzheimer's disease treatment, have been reviewed by (Heinrich & Teoh, 2004).
4. Pharmaceutical Formulation Analysis
Capillary zone electrophoretic methods have been explored for the rapid and sensitive determination of galanthamine in plant and pharmaceuticals, as investigated by (Şanlı et al., 2016). This is critical for ensuring the quality of galanthamine in various formulations.
5. In Vitro Cultures for Alkaloid Production
Research by (Diop et al., 2007) has explored alternative methods like in vitro cultures of Leucojum aestivum L. for producing galanthamine, addressing the limitations of natural plant production.
6. Enzyme Activity and Gene Characterization
The study of enzyme activity and gene characterization, crucial for understanding galanthamine biosynthesis, has been conducted by researchers like (Wang et al., 2019).
7. Influence of Environmental Factors on Biosynthesis
The effect of environmental factors, like nitrogen application, on the physiological and proteomic properties influencing galanthamine biosynthesis in plants, was analyzed by (Ru et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQUXEGIISTLGG-PFYMQUAWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959684 | |
| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanthamine methiodide | |
CAS RN |
3891-74-5 | |
| Record name | Galanthamine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



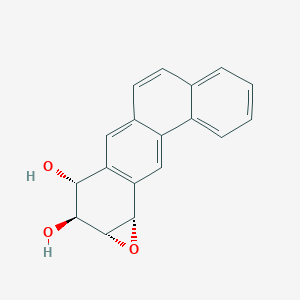
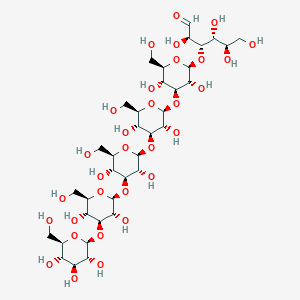
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
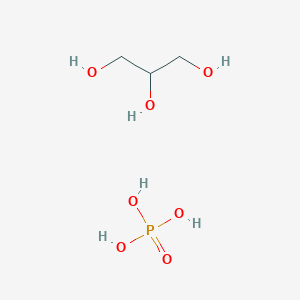
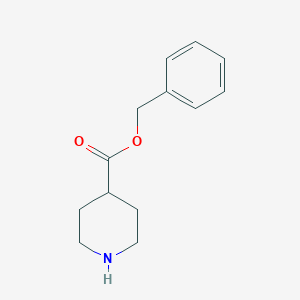
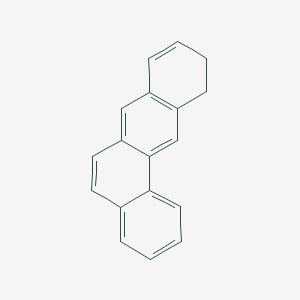
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
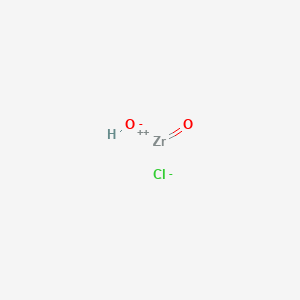
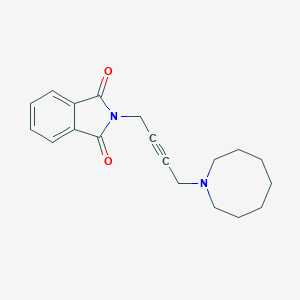
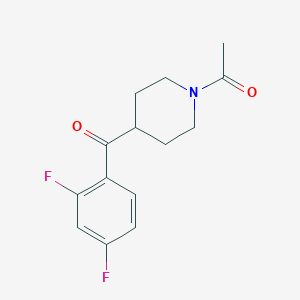
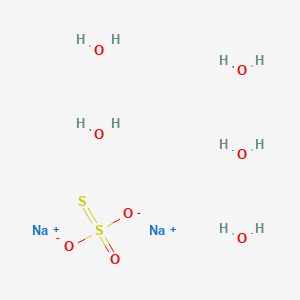
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
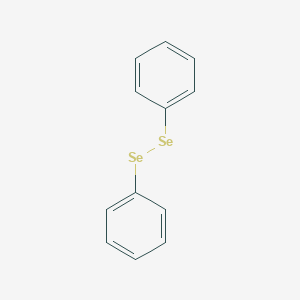
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)